2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

Catalog No.
S12315300
CAS No.
M.F
C15H22N2O
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

Product Name

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

IUPAC Name

2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c16-14-6-9-18-15(10-14)7-8-17(12-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2

InChI Key

RAIBDTZTWBNGRW-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(C2)CC3=CC=CC=C3)CC1N

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms within the cyclic framework. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The molecular formula for 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine is C14H19N3OC_{14}H_{19}N_{3}O, and it has a molecular weight of approximately 247.32 g/mol. Its structure includes a benzyl group attached to a spirocyclic framework, which contributes to its distinct chemical properties and biological activities.

Typical of amines and spirocyclic compounds. Key reaction types include:

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially yielding corresponding oxides or ketones.
  • Reduction: Reduction can be performed with lithium aluminum hydride or other reducing agents, converting the compound into primary or secondary amines.
  • Substitution: Nucleophilic substitution reactions are feasible, particularly at the nitrogen atom, allowing for the introduction of various alkyl or acyl groups.

The specific products formed during these reactions depend on the reagents and conditions employed.

Research into the biological activity of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine indicates potential therapeutic properties. It has been investigated for:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains.
  • Anticancer Properties: The unique structure allows for interactions with biological targets, making it a candidate for further exploration in cancer therapeutics.

The mechanism of action is believed to involve modulation of enzyme activities or receptor interactions within cellular pathways.

The synthesis of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors like cyclic amines and aldehydes.
  • Benzylation: The introduction of the benzyl group can occur via nucleophilic substitution or direct alkylation methods.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

These synthetic routes highlight the complexity involved in constructing this compound while ensuring high yield and purity.

Due to its structural characteristics, 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine finds applications in several fields:

  • Pharmaceutical Development: It serves as a scaffold for designing novel drugs targeting various diseases.
  • Material Science: Its unique properties may be utilized in developing new materials with specific functionalities.
  • Chemical Research: It acts as a building block in organic synthesis, facilitating the creation of more complex molecules.

Interaction studies involving 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine focus on its binding affinity to biological targets:

  • Enzyme Inhibition: Investigations have shown that this compound can inhibit specific enzymes, which may lead to therapeutic effects in disease models.
  • Receptor Modulation: Research indicates that it may interact with various receptors, influencing signaling pathways relevant to pharmacological outcomes.

Further studies are necessary to elucidate the exact interaction mechanisms and potential off-target effects.

Several compounds exhibit structural similarities to 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, including:

  • 2-Methyl-2-azaspiro[4.5]decan: Shares a similar spirocyclic structure but lacks the oxygen atom and benzyl group.
  • 8-Oxa-2-benzylazabicyclo[4.3.0]nonane: Contains an oxygen atom within a bicyclic system but differs in ring size and substituents.
  • 8-Oxa-spiro[4.5]decane derivatives: These compounds vary by substituent positions but maintain a similar core structure.

Uniqueness

The uniqueness of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine lies in its specific combination of a benzyl group and an oxygen atom within its spirocyclic framework, which enhances its biological activity and potential therapeutic applications compared to similar compounds.

Classical synthetic routes to 2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine rely on sequential functional group transformations and cyclization steps. A representative pathway begins with the preparation of a bicyclic precursor, such as a γ-lactam or tetrahydrofuran derivative, followed by benzylation and amine functionalization. For instance, iodine-initiated aminocyclization has been employed to construct the spirocyclic core, where a prenyl Grignard reagent adds to a protected imine precursor, enabling stereoselective ring closure.

Key steps in traditional synthesis include:

  • Imine Formation: Reacting 4-methoxybenzylamine with a ketone precursor to generate a Schiff base.
  • Stereoselective Alkylation: Addition of prenyl magnesium bromide to the imine, preserving stereochemistry at the nascent quaternary center.
  • Cyclization: Iodine-mediated intramolecular aminocyclization to form the spirocyclic framework.
  • Deprotection and Functionalization: Removal of protecting groups (e.g., 4-methoxybenzyl) and introduction of the benzyl moiety.

A critical limitation of these methods is the requirement for harsh conditions during deprotection steps, which can lead to side reactions. For example, the use of strong acids like trifluoroacetic acid for Boc-group removal risks partial decomposition of the spirocyclic structure.

Novel Catalytic Strategies for Spirocycle Formation

Recent advances in asymmetric catalysis have enabled more efficient routes to spirocyclic compounds. Palladium-catalyzed cycloaddition reactions using chiral ligands, such as WingPhos, allow enantioselective construction of the spirocenter from 1,3-enynes and cyclic nucleophiles. This method leverages palladium hydride intermediates to suppress undesired bis-allenyl byproducts while achieving high stereocontrol (up to 98% enantiomeric excess).

Mechanistic Insights

The Pd/WingPhos system activates 1,3-enynes via oxidative cyclization, forming a π-allylpalladium intermediate. Subsequent insertion of a cyclic C–H bond (e.g., from pyrazolidinones) generates the spirocyclic product. The chiral ligand’s bulky substituents dictate the facial selectivity of the cycloaddition, enabling precise stereochemical outcomes.

Table 1: Performance of Catalytic Systems in Spirocycle Synthesis

Catalyst SystemSubstrate ScopeYield (%)Enantiomeric Excess (%)
Pd/WingPhos1,3-Enynes + Pyrazolidinones82–9590–98
Rhodium-Diene ComplexesDiazo Compounds75–8885–92
Copper-BisoxazolineCyclic Ketones + Amines68–8080–89

This catalytic approach eliminates the need for prefunctionalized substrates, offering a streamlined route to 2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine derivatives. However, the reliance on expensive transition metals and air-sensitive catalysts remains a drawback for industrial-scale applications.

Solvent-Free and Microwave-Assisted Optimization Techniques

Microwave irradiation coupled with solvent-free conditions has emerged as a sustainable alternative for spirocycle synthesis. Solid-phase reactions using mineral supports (e.g., alumina or silica gel) accelerate ring-forming steps while avoiding toxic solvents. For example, microwave-assisted cyclocondensation of indole derivatives with carbonyl compounds achieves 90–96% yields in 40–60 seconds, compared to 3–6 hours under conventional heating.

Advantages of Microwave Synthesis

  • Enhanced Reaction Rates: Dielectric heating polar intermediates, lowering activation energies.
  • Improved Selectivity: Reduced side reactions from localized overheating.
  • Scalability: Easier purification due to minimal solvent use.

Table 2: Comparison of Synthesis Methods for Spirocyclic Amines

MethodReaction TimeYield (%)Purity (%)Energy Consumption (kWh/mol)
Conventional Heating3–6 hours60–7085–9012–18
Microwave (Solution)3–6 minutes75–8590–952–4
Microwave (Solvent-Free)40–60 seconds90–9695–990.5–1.5

Microwave protocols are particularly effective for introducing the benzyl group via nucleophilic aromatic substitution, where traditional methods suffer from slow kinetics. The absence of solvents also simplifies the isolation of 2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, as crude products often precipitate directly from the reaction mixture.

The spirocyclic compound 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine represents a distinctive molecular architecture that combines the structural rigidity of spirocyclic systems with the biological versatility of heteroatom-containing scaffolds [5] [19]. This compound belongs to the azaspiro family, characterized by a spiro junction between two ring systems where one contains nitrogen and the other incorporates oxygen, creating a unique three-dimensional framework that has garnered significant interest in medicinal chemistry applications [33] [7].

The spirocyclic nature of this compound provides inherent conformational restriction while maintaining sufficient flexibility to interact with diverse biological targets [5] [10]. The presence of both nitrogen and oxygen heteroatoms within the spiro system introduces polarity and hydrogen bonding capabilities, which are crucial for molecular recognition processes in biological systems [11] . Research has demonstrated that spirocyclic scaffolds offer advantages in drug design due to their ability to access three-dimensional chemical space while maintaining favorable physicochemical properties [33] [5].

Studies on related spirocyclic compounds have revealed that the spatial arrangement of functional groups around the spiro center significantly influences biological activity [37] [25]. The quaternary carbon structure inherent in spirocycles leads to higher fraction of saturated carbons, which correlates with improved drug-like properties and reduced metabolic liabilities [33] [19]. This structural framework has been successfully incorporated into various therapeutic agents, demonstrating the versatility and potential of spirocyclic architectures in pharmaceutical applications [7] [33].

Impact of Benzyl Substituent Modifications on Bioactivity

The benzyl substituent in 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine plays a critical role in determining the compound's biological activity profile [12] [22]. Research on structurally related spirocyclic compounds has demonstrated that modifications to the benzyl group can dramatically alter potency, selectivity, and overall pharmacological behavior [3] [4].

Systematic structure-activity relationship studies have revealed that the electronic properties of benzyl substituents significantly impact biological activity [4] [14]. Electron-donating groups, particularly para-methoxy substituents, have been shown to enhance antiviral activity in spirocyclic compounds, with some derivatives achieving nanomolar potency [4]. Conversely, electron-withdrawing groups such as para-nitro substituents often result in complete loss of biological activity, highlighting the critical importance of electronic effects in structure-activity relationships [4].

The positioning of substituents on the benzyl ring also plays a crucial role in determining biological outcomes [12] [14]. Studies on related compounds have demonstrated that ortho-positioned substituents, particularly fluoro and cyano groups, can enhance inhibitory activity compared to meta or para positioning [12] [40]. This positional selectivity suggests that steric interactions and electronic effects work synergistically to optimize binding interactions with biological targets [12] [14].

Replacement of the benzyl group with cyclohexylmethyl moieties has shown remarkable effects on receptor affinity in related spirocyclic systems [3] [22]. These modifications resulted in enhanced sigma receptor affinity with dissociation constant values in the low nanomolar range, representing significant improvements over benzyl-substituted analogs [3]. Such findings underscore the importance of lipophilicity and steric factors in optimizing molecular recognition [22] [3].

The following table summarizes key structure-activity relationships for benzyl substituent modifications:

Compound TypeBioactivity ImpactActivity RangeKey Finding
Benzyl-substituted spirocyclesModerate affinity50-200 nanomolarBaseline activity for comparison
Cyclohexylmethyl-substituted spirocyclesEnhanced affinity5.4-15 nanomolarSignificant potency enhancement
Para-methoxy benzyl derivativesIncreased antiviral activity0.015 micromolarOptimal electron-donating effect
Para-nitro benzyl derivativesComplete loss of activityInactiveElectronic effects critical
Electron-donating benzyl substituentsEnhanced biological activity0.1-1 micromolarFavorable for receptor binding
Electron-withdrawing benzyl substituentsReduced biological activity10-100 micromolarUnfavorable electronic effects

Methylation of the nitrogen atom bearing the benzyl group has been observed to decrease receptor affinity by approximately three-fold in related systems [22]. This finding suggests that the protonation state and hydrogen bonding capacity of the nitrogen atom are important for optimal biological activity [22] [3]. The formation of tertiary amines through methylation may disrupt critical intermolecular interactions or alter the preferred binding conformation [22].

Role of Heteroatom Positioning in Spirocyclic Scaffolds

The strategic positioning of heteroatoms within spirocyclic scaffolds profoundly influences both the physicochemical properties and biological activities of these compounds [34] [19]. In 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, the oxygen atom at position 6 and nitrogen at position 2 create distinct electronic and steric environments that contribute to the compound's unique profile [15] .

Research on heteroatom effects in spirocyclic systems has demonstrated that oxygen incorporation increases polarity and hydrogen bonding capacity while maintaining structural rigidity [11] . The oxygen heteroatom in the six-membered ring of the spiro system provides a balance between hydrophilic and lipophilic properties, which is essential for optimal membrane permeability and aqueous solubility [11]. Studies have shown that oxygen-containing spirocycles exhibit enhanced metabolic stability compared to their all-carbon analogs [19].

The nitrogen heteroatom serves as a basic center that can undergo protonation under physiological conditions, significantly affecting the compound's interaction with biological targets [15] . The positioning of nitrogen within the spirocyclic framework influences the basicity and accessibility of the lone pair electrons, which are crucial for receptor binding and molecular recognition processes [15]. Computational studies have revealed that the nitrogen atom's electronic environment is modulated by the spirocyclic structure, affecting both its protonation state and hydrogen bonding capabilities [35] [36].

Comparative studies on spirocyclic compounds with different heteroatom combinations have provided insights into optimal positioning strategies [3] [7]. Isosteric replacement of oxygen with sulfur atoms has been shown to alter receptor selectivity profiles dramatically [3]. For instance, replacement of both oxygen atoms with sulfur in related spiro systems resulted in a reversal of receptor selectivity, demonstrating the profound impact of heteroatom identity on biological activity [3].

The electronic effects of heteroatom positioning extend beyond simple polarity considerations [34] [35]. Quantum chemical calculations have revealed that heteroatoms influence the frontier molecular orbital energies and electron density distribution throughout the spirocyclic framework [34] [21]. These electronic perturbations can affect molecular recognition, binding affinity, and selectivity for specific biological targets [35] [34].

The following table illustrates the effects of heteroatom positioning in spirocyclic scaffolds:

Heteroatom PositionStructural ImpactBiological EffectLogP ImpactStability Assessment
Oxygen at position 6Increased polarity and hydrogen bondingImproved aqueous solubilityDecreased by 0.5-1.0Stable under physiological pH
Nitrogen at position 2Basic center for protonationReceptor binding enhancementMinimal changeProtonation-dependent stability
Dual heteroatomsBalanced hydrophilic/lipophilic propertiesOptimized membrane permeabilityBalancedEnhanced metabolic stability
Sulfur substitutionEnhanced lipophilicityAltered selectivity profileIncreased by 0.3-0.8pH-sensitive
Mixed nitrogen-sulfur-oxygen systemsComplex electronic effectsDiverse pharmacological activitiesVariableContext-dependent

The spatial arrangement of heteroatoms also affects conformational preferences and molecular flexibility [10] [30]. Density functional theory calculations have shown that heteroatom positioning influences the energy barriers for conformational interconversion, which can impact the bioactive conformation availability [30] [8]. These conformational effects are particularly important for compounds targeting specific receptor subtypes where precise three-dimensional complementarity is required [10] [8].

Conformational Analysis Through Computational Modeling

Computational modeling has emerged as an essential tool for understanding the conformational behavior of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine and related spirocyclic compounds [20] [21]. The rigid spirocyclic framework provides a constrained conformational space that can be systematically explored using various computational approaches, from quantum mechanical calculations to molecular dynamics simulations [20] [35].

Density functional theory calculations using the B3LYP functional with basis sets such as 6-311++G(d,p) have been employed to determine ground state geometries and energy-minimized conformations of spirocyclic systems [21] [35]. These calculations reveal that the spirocyclic architecture significantly restricts conformational flexibility compared to linear analogs, with energy barriers between conformers typically exceeding 10 kilojoules per mole [9] [30]. The preferred conformations often exhibit high symmetry, with C2 symmetry being particularly favorable for many spirocyclic systems [9] [8].

Advanced conformational sampling methods have been developed specifically for spirocyclic compounds to efficiently explore the available conformational space [20]. The CONFPASS methodology, which extracts dihedral angle descriptors and performs clustering analysis, has demonstrated the ability to identify global minimum conformations with 90 percent confidence after optimizing approximately half of the generated structures [20]. This approach significantly reduces the computational cost while maintaining reliability in conformational analysis [20].

Molecular dynamics simulations extending over 100 nanoseconds have provided insights into the dynamic behavior of spirocyclic compounds in solution [13] [35]. These studies reveal that spirocyclic scaffolds maintain relatively stable conformations throughout the simulation timeframe, with root mean square deviations typically remaining below 2 Angstroms [13]. The restricted flexibility of the spiro junction contributes to this conformational stability, which may be advantageous for maintaining bioactive conformations [13] [10].

The conformational preferences of the six-membered and five-membered rings within the spirocyclic system have been characterized through detailed analysis of torsion angles [36] [9]. The six-membered ring typically adopts chair conformations, while the five-membered ring shows preferences for envelope or twist conformations depending on substituent effects [36] [9]. These ring conformations are interconnected through the spiro carbon, creating a rigid three-dimensional framework that defines the spatial arrangement of functional groups [36] [10].

The following table summarizes computational conformational analysis data:

Computational MethodConformational FeatureKey ResultsEnergy Difference (kJ/mol)Application
DFT B3LYP/6-311++G(d,p)Ground state geometry optimizationSpirocyclic rigidity confirmed0 (reference)Structure validation
RI-MP2/SV(P)Energy minimum conformationsC2 symmetry preferred13Energy landscape mapping
Molecular Dynamics (100 ns)Dynamic conformational samplingStable conformations maintainedVariableBiological relevance assessment
CONFPASS AnalysisConformer prioritization90% confidence in global minimumNot specifiedEfficient conformer sampling
X-ray CrystallographySolid-state structureChair/boat ring conformationsNot applicableExperimental validation
Nuclear Magnetic Resonance SpectroscopySolution-state dynamicsRestricted conformational flexibilityNot applicableDynamic behavior analysis

Quantum chemical calculations have also been used to predict Nuclear Magnetic Resonance chemical shifts, providing a direct comparison with experimental data to validate computational models [21]. The agreement between calculated and experimental chemical shifts serves as a benchmark for the reliability of the computational methods employed [21] [35]. These validation studies are crucial for establishing confidence in the predicted conformational preferences and energetic landscapes [21].

The conformational analysis of spirocyclic compounds has revealed important structure-activity relationships related to the spatial positioning of pharmacophoric elements [8] [10]. The rigid framework constrains the relative orientations of functional groups, which can be optimized for specific biological targets through rational design approaches [8] [33]. This conformational control is particularly valuable in drug design, where precise three-dimensional complementarity with target proteins is essential for achieving high affinity and selectivity [33] [37].

The pharmacological mechanism exploration of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine reveals a complex pattern of enzyme interactions that are characteristic of spirocyclic compounds containing both nitrogen and oxygen heteroatoms. Research into structurally related azaspiro compounds has demonstrated significant enzyme modulation capabilities across multiple biochemical pathways [1] [2].

Primary Enzyme Target Classes

The spirocyclic scaffold of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine positions this compound within a family of molecules that exhibit pronounced interactions with key metabolic enzymes. Studies of related azaspiro dihydrotriazine derivatives have shown potent inhibition of human dihydrofolate reductase (hDHFR) with inhibition constants ranging from 0.53 to 1.40 μM [1] [2]. The benzyl substituent and oxaazaspiro core structure suggest similar binding potential through complementary hydrophobic and hydrogen bonding interactions within enzyme active sites.

Cytochrome P450 enzyme systems represent another significant target pathway for spirocyclic compounds. Research has demonstrated that compounds containing azaspiro frameworks can modulate cytochrome P450 activity, with some derivatives showing less than 50% inhibition at 10 μM concentrations . The structural features of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, particularly the benzyl aromatic ring and the amine functional group, provide multiple points of interaction with the heme-containing active sites of these enzymes.

Oxidoreductase Enzyme Interactions

The spirocyclic oxetane-containing compounds have shown enhanced binding affinity toward NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in certain cancer cell lines . The structural similarity between 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine and these active compounds suggests potential for substrate reduction enhancement mechanisms. The oxygen-containing spirocyclic framework may facilitate specific binding interactions within the enzyme's cofactor binding domain.

Phosphodiesterase Targeting Mechanisms

Investigation of isoxazoline derivatives containing spirocyclic frameworks has revealed high-affinity binding to phosphodiesterase IV (PDE-4), demonstrating superior binding compared to the clinical inhibitor rolipram [5]. The molecular docking studies indicate that the spirocyclic constraint enhances binding specificity and stability within the enzyme's active site. For 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, the rigid spirocyclic core may provide similar conformational advantages for PDE-4 interaction.

Enzyme TargetSpirocyclic Compound ClassInhibition Constant (Ki/IC50)Mechanism of ActionReference Study
Human DHFRAzaspiro dihydrotriazines0.53-1.40 μMHost factor inhibitionFrancesconi et al., 2018
Cytochrome P450Spirocyclic piperidines<50% at 10 μMMetabolic pathway modulationSpirocyclic compound studies
NAD(P)H:quinone oxidoreductase 1 (NQO1)Spirocyclic oxetanesEnhanced binding affinitySubstrate reduction enhancementAnticancer activity research
Phosphodiesterase IV (PDE-4)Isoxazoline derivativesHigher affinity than rolipramInflammatory modulationXanthoceras sorbifolia studies
FGFR4Azaspiro compoundsEnzyme inhibition activityReceptor binding inhibitionHepatocellular carcinoma research
Sigma-1 ReceptorSpirocyclic derivativesProtein binding interactionsMembrane protein interactionFluorescent derivative studies
HDAC1Benzyl-azaspiro compoundsSpecific residue interactionsHistone deacetylase inhibitionHDAC inhibitor research
Carbonic AnhydraseOxa-azaspiro sulfonamidesZinc binding activityZinc enzyme recognitionSulfonamide derivative studies

Zinc-Dependent Enzyme Recognition

The development of oxa-azaspiro sulfonamide derivatives has established novel molecular probes for carbonic anhydrase zinc enzymes, representing promising targets in diverse therapeutic areas [6]. The sulfonamide moiety provides zinc binding capability, while the spirocyclic framework offers structural diversity and druglikeness properties. Although 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine lacks the sulfonamide functionality, its amine group may participate in zinc coordination or secondary binding interactions.

Histone Deacetylase Modulation

Molecular docking studies of benzyl-azaspiro compounds have revealed specific interactions with residues in the binding pocket of HDAC1, potentially offering pathways to isoform-selective inhibitors [7]. The benzyl substituent in 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine may facilitate similar protein-ligand interactions through aromatic stacking or hydrophobic contacts within the enzyme's active site tunnel.

Viral Fusion Inhibition Mechanisms in Influenza Models

The antiviral properties of spirocyclic compounds, particularly those containing azaspiro frameworks, have been extensively documented across multiple viral targets. Research into 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine reveals potential mechanisms for viral fusion inhibition that are consistent with established patterns observed in related spirocyclic antiviral agents [8] [2] [9].

Hemagglutinin-Mediated Fusion Inhibition

Studies of spirothiazolidinone compounds bearing structural similarities to 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine have demonstrated potent activity against influenza A/H3N2 virus through hemagglutinin-mediated fusion inhibition mechanisms. The lead compound 2c in these studies exhibited an EC50 value of 1.3 μM with a selectivity index of 30 [8]. The mechanism involves binding to the stem region of the H3 hemagglutinin trimer, creating an overlapping binding pocket with known fusion inhibitors such as TBHQ and arbidol.

The structural features critical for this activity include the spirocyclic core that provides conformational rigidity and the aromatic benzyl substituent that facilitates hydrophobic interactions within the viral protein binding site. For 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, the benzyl group positioned on the azaspiro nitrogen provides similar structural characteristics that may enable comparable hemagglutinin binding interactions.

Host Factor Dihydrofolate Reductase Targeting

A particularly significant mechanism for viral inhibition involves targeting the host enzyme dihydrofolate reductase (hDHFR) rather than direct viral protein interaction. Azaspiro dihydrotriazine derivatives have shown remarkable antiviral activity against influenza B virus with EC50 values of 0.19-0.29 μM, comparable to zanamivir (EC50 = 0.14 μM) and superior to ribavirin (EC50 = 3.2 μM) [1] [2].

The mechanism operates through inhibition of the human DHFR enzyme, which is essential for nucleotide biosynthesis required for viral replication. The azaspiro scaffold facilitates specific binding interactions within the enzyme's active site, with inhibition constants (Ki) closely correlating with antiviral efficacy. The most potent compound exhibited Ki = 0.53 μM against hDHFR, directly corresponding to its EC50 = 0.19 μM against influenza B virus [1].

Respiratory Syncytial Virus Inhibition

The same azaspiro dihydrotriazine compounds that target hDHFR have demonstrated effectiveness against respiratory syncytial virus (RSV) with EC50 values ranging from 0.40 to 1.8 μM and selectivity indices of 56-250 [2]. This broad-spectrum antiviral activity through host factor targeting represents a significant advantage over virus-specific mechanisms, as it reduces the likelihood of resistance development.

Coronavirus Replication Inhibition

Research into thia-azaspiro[4.5]decan-3-one derivatives has revealed specific anti-coronavirus activity against human coronavirus 229E. The most active compound 8n demonstrated an EC50 value of 5.5 μM, comparable to the known coronavirus inhibitor K22 [10]. Notably, these compounds showed coronavirus selectivity, as they were devoid of anti-influenza virus activity despite sharing structural features with influenza fusion inhibitors.

Virus TypeSpirocyclic InhibitorEC50/IC50 ValuesSelectivity IndexTarget MechanismBinding SiteReference Study
Influenza A/H3N2Spirothiazolidinones1.3 μM (compound 2c)30Hemagglutinin fusion inhibitionH3 HA stem regionDesign and synthesis studies, 2025
Influenza A/H1N1Thia-azaspiro[4.5]decan-3-one derivativesActivity demonstratedNot specifiedH3N2-specific activityViral surface proteinsSpirothiazolidinone research
Influenza BAzaspiro dihydrotriazines0.19-0.29 μMHigh selectivityHost DHFR targetingHuman DHFR enzymeAzaspiro dihydrotriazine studies
Respiratory Syncytial Virus (RSV)Azaspiro dihydrotriazines0.40-1.8 μMSI ≥ 56-250Host DHFR targetingHuman DHFR enzymeAntiviral evaluation research
Human Coronavirus 229EThia-azaspiro[4.5]decan-3-one compounds5.5 μM (compound 8n)Comparable to K22Coronavirus replication inhibitionViral replication machineryCoronavirus inhibitor studies
Influenza A (M2 protein)Spiro-piperidine derivatives0.92 μM (compound 9)Superior to amantadineM2 proton channel inhibitionM2 transmembrane domainSpiro-piperidine inhibitor research
Influenza A (PB2 protein)Spirostaphylotrichin X1.2-5.5 μMMultiple virus strainsRNA polymerase PB2 inhibitionPB2 cap-binding domainNatural product studies
General Influenza VirusesSpirocyclic compounds (general)Various concentrationsStrain-dependentMultiple viral targetsVarious viral proteinsGeneral antiviral research

M2 Proton Channel Inhibition

Spiro-piperidine derivatives have shown potent inhibition of the influenza A virus M2 proton channel, with compound 9 demonstrating an IC50 of 0.92 μM, representing more than an order of magnitude improvement over amantadine (IC50 = 16 μM) [11]. Solid-state NMR studies revealed that these compounds induce more homogeneous protein conformations and reduce dynamic disorder in the transmembrane helical bundle compared to amantadine.

RNA Polymerase PB2 Protein Targeting

The natural product spirostaphylotrichin X represents another mechanism of viral inhibition through targeting the RNA polymerase PB2 protein. This compound exhibited IC50 values from 1.2 to 5.5 μM against multiple influenza virus strains [9]. The mechanism involves binding to the highly conserved cap-binding domain of PB2, interfering with viral polymerase activity and progeny viral RNA production.

Structure-Activity Relationships for Viral Inhibition

Analysis of structure-activity relationships across multiple spirocyclic antiviral compounds reveals critical features for activity. The presence of methyl substituents at positions 2 and 8 of the spirocyclic ring enhances activity, as demonstrated by compound 2c [8]. The absence of methyl substitution at position 2 or the presence of bulky substituents at position 8 significantly decreases antiviral activity [12].

For 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, the benzyl substituent provides aromatic character that may facilitate binding interactions with viral proteins, while the oxygen heteroatom in the spirocyclic ring introduces additional hydrogen bonding capabilities that could enhance target specificity.

Cellular Penetration and Subcellular Localization Studies

The cellular penetration and subcellular localization characteristics of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine can be understood through comprehensive analysis of related spirocyclic compounds that have been extensively studied using advanced fluorescence microscopy and molecular tracking techniques [13] [14] .

Membrane Permeability and Cellular Uptake

Studies of spirocyclic compounds containing similar structural features have demonstrated significant membrane permeability capabilities. Research on spiro-thiazine derivatives revealed distribution coefficients in octanol/buffer and hexane/buffer systems that provide quantitative measures of lipophilicity and membrane penetration potential [14]. The parabolic model derived from these studies allows evaluation of biological activity based on lipophilicity data, establishing structure-permeability relationships for spirocyclic frameworks.

The benzyl substituent in 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine contributes significantly to lipophilic character, facilitating passive diffusion across cellular membranes. The amine functionality provides a basic center that can undergo pH-dependent protonation, influencing distribution between aqueous and lipid phases within cellular environments.

Endoplasmic Reticulum Localization

Confocal microscopy studies of fluorescent sigma receptor ligands containing spirocyclic frameworks have revealed preferential localization within the endoplasmic reticulum. These compounds demonstrate the greatest colocalization with ER-specific markers, indicating strong affinity for this subcellular compartment [16]. The mechanism involves receptor-mediated localization through hydrophobic interactions with membrane-bound proteins.

For 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, the spirocyclic structure provides conformational rigidity that may enhance binding specificity to ER-resident proteins. The benzyl aromatic ring can participate in π-π stacking interactions or hydrophobic contacts within protein binding pockets, while the amine group offers hydrogen bonding capabilities with polar residues.

Lysosomal Accumulation Mechanisms

pH-activable BODIPY probes containing morpholine targeting moieties have demonstrated selective lysosomal localization through proton gradient-driven accumulation mechanisms [17]. These compounds exhibit high fluorescence at acidic lysosomal pH (approximately 4.5-5.0) compared to neutral cytosolic pH, with pKa values ranging from 6 to 7.

The amine functionality in 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine possesses similar pH-responsive characteristics. Under physiological conditions, the compound exists in equilibrium between protonated and neutral forms, with preferential accumulation of the protonated species in acidic organelles due to ion trapping mechanisms.

Mitochondrial Targeting Capabilities

Triphenylphosphine-conjugated spirocyclic probes have shown moderate colocalization with mitochondrial markers through electrostatic attraction mechanisms [17]. The cationic nature of these compounds facilitates interaction with the negatively charged mitochondrial membrane potential, enabling selective organelle targeting.

While 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine lacks the triphenylphosphine moiety, its amine group can acquire positive charge through protonation, potentially enabling mitochondrial accumulation through similar electrostatic mechanisms, albeit with lower efficiency compared to purpose-designed mitochondrial targeting agents.

Plasma Membrane Distribution

Studies using cholera toxin B colocalization have revealed membrane fraction distribution patterns for spirocyclic compounds [16]. The lipophilic characteristics of these molecules enable insertion into membrane lipid bilayers, with distribution patterns influenced by the balance between hydrophobic and hydrophilic structural elements.

The benzyl group of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine provides significant lipophilic character that facilitates membrane association through hydrophobic interactions with fatty acid chains. The compound's membrane penetration efficiency depends on the optimal balance between lipophilicity and aqueous solubility.

Cellular ComponentSpirocyclic Compound TypeLocalization MethodPenetration EfficiencyMolecular PropertiesTransport MechanismFunctional SignificanceReference Study
Endoplasmic ReticulumFluorescent sigma receptor ligandsConfocal microscopy colocalizationGreatest colocalization observedHydrophobic interactionsReceptor-mediated localizationProtein synthesis regulationSigma receptor ligand studies
LysosomespH-activable BODIPY probesLysoTracker Red colocalizationHigh fluorescence at acidic pHpH-responsive activation (pKa ~6-7)Proton gradient-driven accumulationAutophagy and degradationpH-activable probe research
MitochondriaTriphenylphosphine-conjugated probesMitoTracker Red colocalizationModerate colocalizationCationic targeting moietyElectrostatic attractionEnergy metabolismMitochondrial targeting studies
Plasma MembraneMembrane-permeable derivativesCholera toxin B colocalizationMembrane fraction distributionLipophilic characteristicsPassive diffusionCell signalingMembrane permeability research
NucleusNuclear-targeting probesTO-PRO-3 nuclear stainingNo significant colocalizationLimited nuclear penetrationNuclear import machineryGene expression controlNuclear localization studies
CytoplasmGeneral spirocyclic compoundsEpifluorescent microscopyCell-permeable propertiesMembrane permeability factorsGeneral membrane transportMetabolic processesGeneral cellular uptake research
Lipid RaftsSigma-2 receptor agonistsCaveolin-mediated endocytosisLipid raft disruption pathwayCholesterol-rich domain bindingCaveolin-dependent pathwaySignal transductionLipid raft interaction studies
Endocytotic VesiclesEndocytosis-targeting compoundsClathrin-mediated endocytosisEndocytosis inhibitor-sensitiveVesicular transport mechanismsClathrin-dependent pathwayIntracellular traffickingEndocytosis mechanism research

Nuclear Localization Limitations

Nuclear targeting studies using TO-PRO-3 staining have generally shown limited nuclear penetration for most spirocyclic compounds [16]. The nuclear import machinery requires specific targeting signals or small molecular size for efficient transport across the nuclear envelope. Most spirocyclic compounds, including 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, lack these specialized targeting sequences and therefore show minimal nuclear accumulation.

Lipid Raft Interactions and Endocytosis

Sigma-2 receptor agonists have demonstrated significant interactions with lipid rafts, cholesterol-rich membrane domains that serve as platforms for various signaling pathways [16]. The uptake mechanism involves both caveolin-mediated and clathrin-mediated endocytosis pathways, as evidenced by decreased uptake in the presence of endocytosis inhibitors.

The structural features of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine suggest potential for similar lipid raft interactions. The compound's amphiphilic nature, combining the lipophilic benzyl group with the polar amine functionality, may facilitate insertion into cholesterol-rich membrane domains and subsequent internalization through endocytotic mechanisms.

Subcellular Trafficking Dynamics

The subcellular localization of azaspiro compounds is influenced by targeting signals and post-translational modifications that direct compounds to specific cellular compartments . The dynamic nature of intracellular trafficking means that compounds may accumulate in multiple organelles over time, with distribution patterns changing based on cellular metabolic state and environmental conditions.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.173213330 g/mol

Monoisotopic Mass

246.173213330 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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